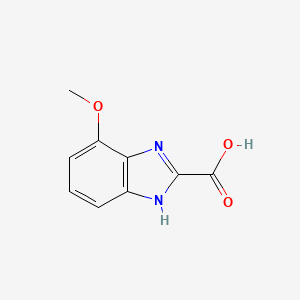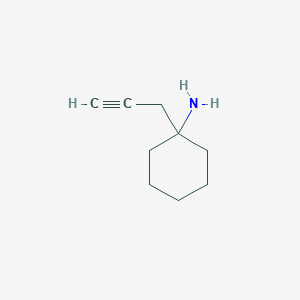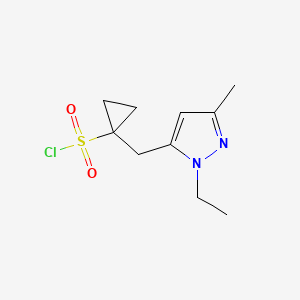
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride is a compound that belongs to the class of pyrazoles, which are known for their versatile applications in organic synthesis and medicinal chemistry . This compound is characterized by the presence of a cyclopropane ring attached to a sulfonyl chloride group, which imparts unique chemical properties.
Métodos De Preparación
The synthesis of 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride typically involves the reaction of 1-ethyl-3-methyl-1H-pyrazole with cyclopropane-1-sulfonyl chloride under controlled conditions . The reaction is usually carried out in the presence of a base such as triethylamine to facilitate the formation of the desired product. Industrial production methods may involve optimization of reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: The sulfonyl chloride group can be substituted with nucleophiles such as amines, alcohols, or thiols to form corresponding sulfonamide, sulfonate, or sulfonothioate derivatives.
Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides under appropriate conditions.
Hydrolysis: The sulfonyl chloride group can be hydrolyzed to form sulfonic acid in the presence of water.
Aplicaciones Científicas De Investigación
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride has several scientific research applications:
Mecanismo De Acción
The mechanism of action of 1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride involves its interaction with specific molecular targets. The sulfonyl chloride group can react with nucleophilic sites on proteins or enzymes, leading to the formation of covalent bonds and inhibition of enzyme activity . This mechanism is particularly relevant in the design of enzyme inhibitors for therapeutic applications.
Comparación Con Compuestos Similares
1-((1-Ethyl-3-methyl-1H-pyrazol-5-yl)methyl)cyclopropane-1-sulfonyl chloride can be compared with other similar compounds such as:
1-(1-Ethyl-3-methyl-1H-pyrazol-4-yl)ethanone: This compound has a similar pyrazole core but lacks the cyclopropane and sulfonyl chloride groups, resulting in different chemical properties and applications.
5-Methyl-3-phenyl-1H-pyrazol-1-yl derivatives: These compounds also contain a pyrazole ring but differ in their substituents, leading to variations in reactivity and biological activities.
Propiedades
Fórmula molecular |
C10H15ClN2O2S |
|---|---|
Peso molecular |
262.76 g/mol |
Nombre IUPAC |
1-[(2-ethyl-5-methylpyrazol-3-yl)methyl]cyclopropane-1-sulfonyl chloride |
InChI |
InChI=1S/C10H15ClN2O2S/c1-3-13-9(6-8(2)12-13)7-10(4-5-10)16(11,14)15/h6H,3-5,7H2,1-2H3 |
Clave InChI |
IAHHNIQUFPQWAP-UHFFFAOYSA-N |
SMILES canónico |
CCN1C(=CC(=N1)C)CC2(CC2)S(=O)(=O)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


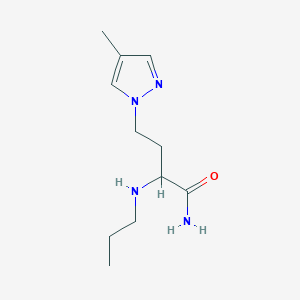
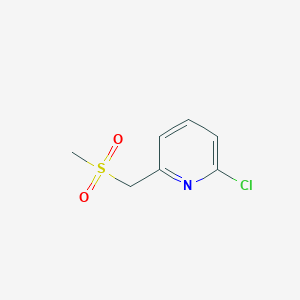

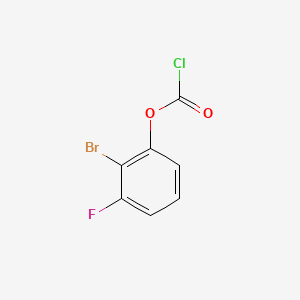

![Methyl1-[(oxiran-2-yl)methyl]cyclopentane-1-carboxylate](/img/structure/B13634693.png)
